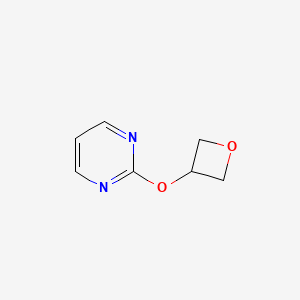

2-(Oxetan-3-yloxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of 2-(Oxetan-3-yloxy)pyrimidine comprises a five-membered pyrimidine ring attached to a three-membered oxetane ring. The molecular weight is 152.153.科学的研究の応用

DNA Repair Mechanisms

Research by Domratcheva and Schlichting (2009) explored the electronic structure of DNA photoproduct repair, shedding light on a potential non-oxetane repair mechanism involving 2-(Oxetan-3-yloxy)pyrimidine derivatives. Their study provides valuable insights into the molecular processes behind DNA lesion repair, which is crucial for understanding cellular response to UV radiation and its implications for cancer research and treatment Domratcheva & Schlichting, 2009.

Antitumor Activity

Liu et al. (2015) reported on the synthesis of a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, highlighting their potential as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis. This class of compounds exhibits significant antiproliferative potencies against various tumor cell lines, underscoring their potential for cancer therapy Liu et al., 2015.

Synthesis and Spectral Characterization

Rani et al. (2012) synthesized and characterized a series of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, demonstrating diverse biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory activities. This research illustrates the versatility of pyrimidine derivatives in developing new therapeutic agents Rani et al., 2012.

Oxidation Methods

Gavrilović et al. (2018) presented an environmentally benign protocol for the oxidation of 2-oxo-1,2,3,4-tetrahydropyrimidines, demonstrating the potential of green chemistry in synthesizing derivatives with broad spectrum activities, including antimitotic and antiproliferative activities Gavrilović et al., 2018.

Antiviral Properties

Munier-Lehmann et al. (2015) found that 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines exhibited notable antiviral properties, providing insights into the design of new chemical entities for infectious disease treatment, particularly targeting the de novo pyrimidine biosynthetic pathway Munier-Lehmann et al., 2015.

特性

IUPAC Name |

2-(oxetan-3-yloxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-8-7(9-3-1)11-6-4-10-5-6/h1-3,6H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSNMHBWHAWHPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxetan-3-yloxy)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2371155.png)

![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2371159.png)

![9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2371161.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371167.png)

![N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2371171.png)